7H-Benzo[b][4,7]phenanthrolin-11-one, 12-(pyridin-3-yl)-8,9,10,12-tetrahydro-
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Overview
Description
5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a diazatetraphen ring, which is a fused ring system containing two nitrogen atoms.
Preparation Methods
The synthesis of 5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE can be achieved through various synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds. Another approach involves the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives with pyridine N-imine . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it has been studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting various receptors and enzymes . In medicine, it has shown promise as an inhibitor of certain enzymes involved in disease pathways . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of 5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit mitogen-activated protein kinase 1 (MAPK1), which plays a crucial role in the MAPK/ERK signaling pathway . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE can be compared with other similar compounds, such as pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share similar structural features and biological activities but differ in their specific chemical properties and mechanisms of action. The uniqueness of 5-(PYRIDIN-3-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE lies in its specific ring structure and its ability to interact with particular molecular targets .
Properties
Molecular Formula |
C21H17N3O |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C21H17N3O/c25-18-7-1-6-16-21(18)19(13-4-2-10-22-12-13)20-14-5-3-11-23-15(14)8-9-17(20)24-16/h2-5,8-12,19,24H,1,6-7H2 |
InChI Key |
RUDCCLIPHPGVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CN=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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